N-(4-butylphenyl)-2-methylbenzamide
Description
N-(4-butylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group linked to a 4-butyl-substituted aniline. Benzamides are widely explored for their roles in organic synthesis, particularly in metal-catalyzed C-H bond functionalization, where directing groups (DGs) facilitate regioselective reactions .
Properties
CAS No. |
5347-30-8 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-4-8-15-10-12-16(13-11-15)19-18(20)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3,(H,19,20) |
InChI Key |
GKVTWFKGBWGHBB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): This analog features an anthraquinone moiety instead of a butylphenyl group. The anthraquinone’s conjugated system enhances electronic communication, enabling N,O-bidentate coordination in C-H functionalization. In contrast, the 4-butyl group in the target compound is a bulky, electron-donating substituent, which may reduce reactivity but improve solubility in nonpolar solvents .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () :
The chloro and methoxy substituents are electron-withdrawing and donating, respectively, creating a polarized electronic environment. The target compound’s butyl group lacks such polarity, suggesting distinct reactivity in electrophilic substitution or metal coordination .N-(2-nitrophenyl)-4-bromo-benzamide () :
Nitro and bromo groups are strong electron-withdrawing substituents, directing reactions to specific positions. The butyl group’s inductive effect may lead to contrasting regioselectivity in catalysis .
Directing Group Efficacy
- N,O-Bidentate DGs (): The anthraquinone derivative’s N,O-bidentate DG enables γ-C-H functionalization via stable five-membered metallacycles. The target compound’s amide group may act as a monodentate DG unless additional coordinating groups (e.g., methoxy) are present, limiting its utility in complex functionalization .
- Steric Effects: The 4-butyl group’s bulkiness could hinder metal coordination or substrate approach, reducing catalytic efficiency compared to planar anthraquinone-based DGs .
Substituent Effects on Properties
| Compound | Substituent | Electronic Effect | Steric Effect | Application Potential |
|---|---|---|---|---|
| N-(4-butylphenyl)-2-methylbenzamide | 4-butyl (alkyl) | Electron-donating | High | Organic synthesis, solubility enhancement |
| N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide | Anthraquinone (N,O-DG) | Electron-withdrawing | Moderate | Metal-catalyzed C-H functionalization |
| N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide | Cl (EWG), OMe (EDG) | Polarized | Low | Fluorescence studies, catalysis |
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